An In-depth Technical Guide to 2-[(6-Chloropyrazin-2-yl)oxy]acetic Acid: A Predictive Approach
An In-depth Technical Guide to 2-[(6-Chloropyrazin-2-yl)oxy]acetic Acid: A Predictive Approach
Abstract
This technical guide provides a comprehensive overview of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive published experimental data, this document leverages established principles of organic chemistry and data from analogous structures to present a predictive yet scientifically grounded analysis. We will cover its chemical structure, predicted physicochemical properties, a proposed synthetic route with detailed experimental considerations, anticipated spectroscopic signatures for structural verification, and a discussion on potential biological activities and avenues for future research. This guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound.
Molecular Structure and Nomenclature
The fundamental identity of a chemical compound lies in its structure. 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid is a derivative of pyrazine, a diazine heterocycle, featuring a chlorine atom and an acetic acid moiety linked via an ether bond.
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IUPAC Name: 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid
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Molecular Formula: C₆H₅ClN₂O₃[1]
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CAS Number: While a specific CAS number for this exact structure is not readily found in public databases, related isomers like (6-Chloropyrazin-2-yl)acetic acid have the CAS number 930798-25-7.[2] It is crucial for researchers to verify the identity of any obtained sample.
The structure consists of a central pyrazine ring substituted at the 2- and 6-positions. The chlorine atom at the 6-position is an electron-withdrawing group, which influences the reactivity of the ring. The oxyacetic acid side chain at the 2-position introduces a carboxylic acid functional group, imparting acidic properties and providing a handle for further chemical modifications, such as esterification or amidation.
Caption: Chemical structure of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid.
Physicochemical Properties: A Predictive Analysis
Experimental data on the physicochemical properties of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid are not widely available. However, computational models provide reliable estimates that are invaluable for planning experiments, such as selecting appropriate solvent systems for synthesis and purification.
| Property | Predicted Value | Source |
| Molecular Weight | 188.56 g/mol | Calculated |
| Monoisotopic Mass | 187.99887 Da | PubChem[1] |
| XlogP | 1.2 | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 5 | PubChem |
| Rotatable Bonds | 3 | PubChem |
| Topological Polar Surface Area | 70.8 Ų | PubChem |
| pKa (acidic) | ~3.5 - 4.5 | Estimated based on acetic acid derivatives |
The predicted XlogP value of 1.2 suggests that the compound has moderate lipophilicity. The presence of a carboxylic acid group indicates that its solubility will be highly dependent on pH, with increased solubility in aqueous basic solutions due to the formation of the carboxylate salt.
Proposed Synthesis Protocol
A plausible and efficient method for the synthesis of 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid is via a nucleophilic aromatic substitution (SNAr) reaction. This approach is commonly used for the preparation of aryl ethers from activated haloarenes.
Reaction Scheme: 2,6-Dichloropyrazine + Ethyl glycolate → Ethyl 2-[(6-chloropyrazin-2-yl)oxy]acetate → 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Methodology:
Step 1: Synthesis of Ethyl 2-[(6-chloropyrazin-2-yl)oxy]acetate
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To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add ethyl glycolate (1.0 equivalent) dropwise at 0°C.
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Expertise & Experience: The use of NaH, a strong non-nucleophilic base, ensures complete deprotonation of the alcohol to form the alkoxide nucleophile without competing reactions. DMF is an excellent polar aprotic solvent for SNAr reactions.
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Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
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Add a solution of 2,6-dichloropyrazine (1.05 equivalents) in anhydrous DMF dropwise to the reaction mixture.
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Causality: The pyrazine ring is electron-deficient, which activates the chlorine atoms towards nucleophilic attack. The reaction is expected to be regioselective, but chromatographic purification is essential to isolate the desired 2,6-disubstituted product from any potential side products.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
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Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the pure ester intermediate.
Step 2: Hydrolysis to 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid
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Dissolve the purified ethyl ester intermediate in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
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Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 equivalents) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
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Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.
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Wash the aqueous layer with diethyl ether or dichloromethane to remove any non-polar impurities.
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Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid (HCl). A precipitate should form.
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Trustworthiness: This self-validating step ensures that the product is the desired carboxylic acid, which is insoluble in acidic aqueous media, while the salt form is soluble.
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Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid.
Anticipated Spectroscopic Characteristics
Structural elucidation of the synthesized compound is critical. Below are the predicted key signals in various spectroscopic analyses.
| Technique | Predicted Key Signals/Features |
| ¹H NMR | - A singlet for the methylene protons (-O-CH₂-COOH) expected around δ 4.5-5.0 ppm. - Two singlets (or narrow doublets, depending on coupling) in the aromatic region (δ 8.0-8.5 ppm) corresponding to the two protons on the pyrazine ring. - A broad singlet for the carboxylic acid proton (-COOH) at δ > 10 ppm, which is D₂O exchangeable. |
| ¹³C NMR | - A signal for the methylene carbon (-O-C H₂-COOH) around δ 65-70 ppm. - A signal for the carboxylic acid carbonyl carbon (-C OOH) around δ 170-175 ppm. - Four distinct signals in the aromatic region (δ ~140-160 ppm) for the four unique carbon atoms of the chloropyrazine ring. The carbon bearing the chlorine and the carbon bearing the oxygen will be the most deshielded. |
| IR Spectroscopy | - A broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid. - A strong, sharp absorption band around 1700-1750 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid. - Aromatic C-H and C=N/C=C stretching bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. - A C-O (ether) stretching band around 1250-1050 cm⁻¹. |
| Mass Spectrometry (ESI-) | - A prominent [M-H]⁻ ion at m/z corresponding to the loss of a proton from the carboxylic acid. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be clearly visible for the molecular ion peak and chlorine-containing fragments. |
Potential Biological Activity and Research Directions
The pyrazine scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The presence of a chloro-substituted pyrazine ring linked to an acetic acid moiety suggests several potential areas of biological activity worth investigating.
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Kinase Inhibition: Many kinase inhibitors feature a substituted heterocyclic core. This molecule could be screened against various kinase panels, particularly those implicated in oncology.
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Antimicrobial Activity: Pyrazine derivatives have shown promise as antibacterial and antifungal agents. The compound could be tested against a panel of pathogenic microbes.
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Enzyme Inhibition: The carboxylic acid group can act as a key binding element (e.g., a zinc-binding group) in the active site of metalloenzymes.
Future research should focus on:
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Synthesis and Characterization: The primary and most crucial step is the successful synthesis and unambiguous structural confirmation of the molecule using the spectroscopic methods outlined above.
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In Vitro Screening: A broad primary screening against various biological targets (kinases, proteases, microbial strains) would be a cost-effective way to identify potential areas of activity.
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Structure-Activity Relationship (SAR) Studies: Should any promising activity be identified, analogues could be synthesized by modifying the chlorine substituent or derivatizing the carboxylic acid to explore the SAR and optimize potency and selectivity.
Caption: Logical flow from the core compound to potential research avenues.
Safety and Handling
No specific toxicity data is available for 2-[(6-Chloropyrazin-2-yl)oxy]acetic acid. Therefore, it must be handled with the precautions appropriate for a novel chemical of unknown toxicity.
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Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
General safety data sheets (SDS) for related compounds, such as 6-Chloropyrazine-2-carboxylic acid, recommend avoiding dust formation and provide standard first-aid measures for eye, skin, and inhalation exposure.[3]
Conclusion
2-[(6-Chloropyrazin-2-yl)oxy]acetic acid represents an intriguing yet underexplored molecule. This guide has provided a robust predictive framework for its synthesis, characterization, and potential applications. By outlining a logical synthetic pathway, anticipating its spectroscopic fingerprints, and hypothesizing its biological potential based on its structural features, we hope to provide a valuable starting point for researchers. The true properties and utility of this compound await experimental validation, which will undoubtedly open new avenues in chemical and biological sciences.
References
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PubChem. 2-[(6-chloropyrazin-2-yl)oxy]acetic acid. National Center for Biotechnology Information. [Link]
